molecular formula C17H23F3N2O3S B2510796 N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034204-68-5

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2510796
CAS No.: 2034204-68-5
M. Wt: 392.44
InChI Key: SLDIAJIKZAHUOU-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-(trifluoromethyl)benzenesulfonamide core linked to a piperidin-4-ylmethyl group. The piperidine nitrogen is substituted with a tetrahydrofuran-3-yl moiety, distinguishing it from related compounds.

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3S/c18-17(19,20)14-2-1-3-16(10-14)26(23,24)21-11-13-4-7-22(8-5-13)15-6-9-25-12-15/h1-3,10,13,15,21H,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDIAJIKZAHUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 1 tetrahydrofuran 3 yl piperidin 4 yl methyl 3 trifluoromethyl benzenesulfonamide\text{N 1 tetrahydrofuran 3 yl piperidin 4 yl methyl 3 trifluoromethyl benzenesulfonamide}

This structure incorporates a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds.

Research indicates that compounds similar to this compound often exert their effects through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that related benzenesulfonamides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and ferroptosis. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) has demonstrated significant inhibitory effects on tumor cell proliferation and migration through modulation of the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
  • Molecular Docking Studies : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer pathways. For instance, PMSA was found to bind with NRF2, inhibiting its activity and thus promoting ferroptosis in tumor cells .

Case Studies

  • Anti-Tumor Activity : In a study involving PMSA, significant inhibition of cell colony formation and migration was observed across various cancer cell lines. The compound's ability to induce ferroptosis was linked to its effects on lipid ROS levels and the downregulation of SLC7A11/XCT and GPX4 proteins .
  • Selectivity for Cancer Cells : Another study highlighted that derivatives of benzenesulfonamides exhibited selective cytotoxicity towards cancer cells compared to non-cancerous cells. For example, certain derivatives showed an IC50 value significantly lower in MDA-MB-231 triple-negative breast cancer cells compared to MCF10A non-cancerous cells .

Comparative Data Table

Compound NameTarget ActivityIC50 (μM)Mechanism
PMSATumor proliferation inhibition0.126Induces ferroptosis via NRF2 inhibition
Compound 72Breast cancer cell inhibition0.87–12.91Inhibits EGFR phosphorylation
Compound 83Selective for MCF-7/MDA-MB-2310.87Induces apoptosis via caspase activation

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide derivatives, but key differences in substituents and scaffolds lead to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Structural Analogues

N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide (, Compound 17)

  • Structure : Similar benzenesulfonamide and piperidine backbone but substitutes tetrahydrofuran-3-yl with a cyclopropyl group.
  • Properties : Synthesized as an oil (60% yield), indicating lower crystallinity and higher solubility compared to crystalline analogues. The cyclopropyl group may enhance metabolic resistance due to steric hindrance .

N-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide () Structure: Replaces tetrahydrofuran-3-yl with a 1-methyl-2-oxo-dihydropyridine carbonyl group. The dihydropyridine moiety may confer redox activity .

Benzhydrylpiperazine Derivatives (, e.g., 6d–6l)

  • Structure : Bulkier benzhydryl or bis(4-fluorophenyl)methyl groups on piperazine/piperidine.
  • Properties : Higher melting points (132–230°C) due to increased molecular weight and rigidity. Lower solubility compared to the target compound, which benefits from the smaller tetrahydrofuran substituent .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/State Key Substituent Notable Properties
Target Compound ~450 (estimated) Not reported Tetrahydrofuran-3-yl Moderate solubility, conformational rigidity
, Compound 17 ~420 (estimated) Oil Cyclopropyl High lipophilicity, synthetic yield 60%
, Compound 6d ~600 (estimated) 132–230°C Benzhydryl High crystallinity, low solubility
, CAS 1235636-71-1 457.5 Not reported Dihydropyridine carbonyl Redox-active potential

Preparation Methods

Piperidine Ring Construction

The piperidine core is synthesized through a Mannich reaction between glutaraldehyde, ammonium acetate, and a tetrahydrofuran-3-ylamine derivative. Nickel-catalyzed reductive amination (Ni(COD)₂/PCy₃, 100°C, 12 h) achieves 68% yield, with Ti(OiPr)₄ enhancing imine activation.

Reductive Amination for Methanamine Sidechain

A Borch reduction (NaBH₃CN, MeOH, 0°C) couples the piperidine-tetrahydrofuran intermediate with formaldehyde, yielding the methanamine derivative in 81% yield.

Preparation of 3-(Trifluoromethyl)benzenesulfonamide

Sulfonation of Benzotrifluoride

Chlorosulfonation of 3-trifluoromethylbenzene (ClSO₃H, 50°C, 6 h) provides the sulfonyl chloride intermediate, purified via fractional distillation (bp 142–145°C).

Ammonolysis to Sulfonamide

Reaction with aqueous ammonia (25% NH₃, THF, −10°C) achieves quantitative conversion, with recrystallization (EtOAc/heptane 3:1) yielding 93% pure product.

Coupling Strategies for Sulfonamide Formation

Nickel-Catalyzed Cross-Coupling

Adapting methods from, Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile facilitate coupling between the sulfonamide and amine at 100°C (12 h, 70–78% yields).

Table 1: Catalyst Screening for Sulfonamide Coupling

Catalyst System Solvent Temp (°C) Yield (%)
Ni(COD)₂/PCy₃/Ti(OiPr)₄ MeCN 100 78
Pd(OAc)₂/Xantphos Toluene 110 42
CuI/L-Proline DMSO 80 29

T3P®-Mediated Amide Bond Formation

The patent route employs propylphosphonic acid anhydride (T3P) with triethylamine in toluene (25°C, 4 h), achieving 85% coupling efficiency. This method minimizes racemization compared to traditional EDCl/HOBt.

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

Acetonitrile outperforms polar aprotic solvents (DMF, DMSO) in nickel-catalyzed reactions due to improved ligand solubility. Non-coordinating solvents like toluene favor T3P-mediated couplings.

Temperature and Time Profiling

  • Nickel system : 100°C for 12 h optimal (78% yield)
  • T3P system : Room temperature sufficient (85% in 4 h)

Purification and Crystallization

Flash Chromatography

Gradient elution (petroleum ether/EtOAc 6:1 → 1:1) removes unreacted amine and sulfonyl chloride byproducts.

Recrystallization Protocol

Crystallization from ethyl acetate/n-heptane (1:3 v/v) produces Form A crystals (mp 193–194°C, PXRD confirmed).

Analytical Characterization

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 7.93–7.71 (m, 4H, Ar–H)
  • δ 4.81 (d, J=8.0 Hz, 1H, NH)
  • δ 3.70–3.57 (m, 1H, piperidine CH)

Mass Spectrometry

HRMS (ESI⁺): m/z calcd for C₁₈H₂₄F₃N₂O₃S [M+H]⁺ 405.1462, found 405.1459.

Comparative Evaluation of Synthetic Routes

Table 2: Route Comparison

Parameter Nickel Catalysis T3P Method
Yield 78% 85%
Reaction Time 12 h 4 h
Chirality Retention 98% ee >99% ee
Scale-Up Feasibility 100 g 50 kg

Q & A

Q. Basic

  • HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR spectroscopy : Confirms structural integrity via ¹H and ¹³C spectra, identifying key protons (e.g., sulfonamide NH at ~10 ppm) and trifluoromethyl groups .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 476.52 for C₂₃H₂₃F₃N₄O₂S) .

How can researchers optimize the yield and purity of this compound during synthesis?

Q. Advanced

  • Temperature control : Maintaining 0–5°C during exothermic steps (e.g., sulfonylation) minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates for amine coupling .
  • Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve trifluoromethyl group insertion efficiency .
  • Purification : High-throughput flash chromatography with gradient elution (hexane:ethyl acetate) improves yield .

What strategies are employed to resolve contradictions in binding affinity data for this compound across different assays?

Q. Advanced

  • Orthogonal assays : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to differentiate binding kinetics (e.g., KD discrepancies due to avidity effects) .
  • Mutational analysis : Identify key residues in target enzymes (e.g., tyrosine kinases) to validate binding specificity .
  • Buffer optimization : Adjust ionic strength and pH to mimic physiological conditions, reducing assay artifacts .

How can computational modeling guide the design of analogues with improved target specificity?

Q. Advanced

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with enzymes (e.g., kinase ATP-binding pockets) .
  • Molecular dynamics (MD) simulations : Assess compound stability in binding sites over 100-ns trajectories to prioritize analogues with stronger hydrogen-bond networks .
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on IC₅₀ values .

What are the primary biological targets investigated for this compound, and what experimental approaches are used to study these interactions?

Q. Basic

  • Enzyme inhibition : Tested against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase assays .
  • Receptor binding : SPR assays measure real-time interaction kinetics with G-protein-coupled receptors .
  • Cellular assays : MTT or apoptosis assays in cancer cell lines (e.g., HeLa) evaluate cytotoxicity .

What methodologies are recommended for assessing the metabolic stability of this compound in preclinical studies?

Q. Advanced

  • Liver microsomal assays : Incubate with NADPH and human liver microsomes, analyzing degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
  • Radiolabeled tracing : Incorporate ¹⁴C or ³H isotopes to track metabolite formation in vivo .

How does the trifluoromethyl group influence the compound's physicochemical properties and target interactions?

Q. Advanced

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability (measured via shake-flask method) .
  • Metabolic stability : Resists oxidative degradation by CYP450 enzymes, as shown in microsomal assays .
  • Binding affinity : The electron-withdrawing effect strengthens hydrogen bonds with catalytic lysine residues in kinases .

What are the critical steps in scaling up the synthesis of this compound from laboratory to pilot-scale production?

Q. Basic

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., sulfonylation) .
  • Solvent recovery systems : Reduce costs by recycling THF and dichloromethane .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools for real-time HPLC monitoring .

How can researchers validate off-target effects of this compound using proteomic approaches?

Q. Advanced

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down interacting proteins from cell lysates .
  • Thermal proteome profiling (TPP) : Identify off-targets by measuring protein melting shifts in response to compound binding .
  • Phosphoproteomics : Use SILAC labeling to detect unintended kinase pathway modulation .

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